molecular formula C15H12Cl2O4 B3169872 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938274-94-3

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B3169872
CAS No.: 938274-94-3
M. Wt: 327.2 g/mol
InChI Key: XKTJZJHAWHKPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H12Cl2O4 It is a derivative of benzoic acid, featuring a dichlorobenzyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 3,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorobenzyl chloride
  • 3,4-Dichlorobenzonitrile

Uniqueness

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is unique due to the presence of both a dichlorobenzyl group and a methoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-20-13-4-2-3-10(15(18)19)14(13)21-8-9-5-6-11(16)12(17)7-9/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTJZJHAWHKPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.